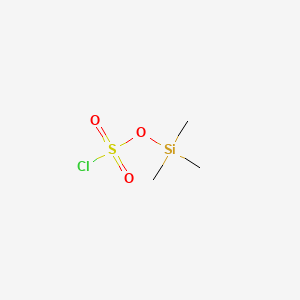

Trimethylsilyl chlorosulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trimethylsilyl chlorosulfonate is a chemical compound with the molecular formula and a CAS number of 4353-77-9. It is characterized by the presence of a trimethylsilyl group attached to a chlorosulfonate functional group. This compound is typically a colorless to pale yellow liquid and has a boiling point of approximately 62-64 °C at reduced pressure (10 Torr) and a melting point of -26 °C . Its density is about 1.230 g/cm³, indicating that it is denser than water .

Trimethylsilyl chlorosulphate is a hazardous compound and requires proper handling due to the following:

- Toxicity: Limited data available on specific toxicity, but it is likely to be corrosive and irritating to skin, eyes, and respiratory system [].

- Flammability: Flammable liquid [].

- Reactivity: Reacts with water and moisture, releasing toxic gases like HCl and SO2 [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Store in a cool, dry place in a tightly sealed container.

Sulfonation of Organic Molecules

One primary function of TMSCl is as a sulfonating agent. It introduces a sulfonate group (SO3H) to organic molecules. This process is valuable for creating new materials with specific properties, such as improved water solubility, acidity, or conductivity. For instance, a study describes using TMSCl for the sulfonation of carbohydrates, leading to potential new drug candidates [].

Synthesis of Sulfonated Polymers

TMSCl plays a role in the synthesis of sulfonated polymers, which are polymers containing sulfonate groups. These polymers have various applications, including proton exchange membranes in fuel cells and ion exchange resins for separations. Research has explored using TMSCl to prepare sulfonated polysulfones [] and composite membranes for fuel cells [].

Preparation of Iodosobenzene Sulfate

TMSCl can be used to prepare iodosobenzene sulfate, a vital intermediate for the synthesis of cyclic sulfates, which are a class of heterocyclic compounds with diverse biological activities. Studies have employed TMSCl in this role for the synthesis of various cyclic sulfates [].

Other Potential Applications

Beyond the mentioned applications, research suggests TMSCl's potential use in other areas, such as:

While specific biological activities of trimethylsilyl chlorosulfonate are not extensively documented, its role as a reagent in organic synthesis suggests potential applications in pharmaceuticals and biochemistry. The compound's ability to modify functional groups may enhance the properties of biologically active molecules, although further studies are necessary to elucidate its direct biological effects.

Trimethylsilyl chlorosulfonate can be synthesized through various methods, including:

- Reaction with Chlorosulfonic Acid: This method involves reacting trimethylsilyl chloride with chlorosulfonic acid, producing trimethylsilyl chlorosulfonate along with hydrochloric acid as a byproduct.

- Salt Metathesis: A salt metathesis reaction can also yield trimethylsilyl chlorosulfonate when reacting trimethylsilyl chloride with a sulfonyl chloride .

These synthesis methods highlight the versatility and utility of trimethylsilyl chlorosulfonate in organic chemistry.

Trimethylsilyl chlorosulfonate has several applications in organic synthesis:

- Silylation Reagent: It is widely used for silylation of alcohols and amines, facilitating the protection of these functional groups during synthetic procedures .

- Synthesis of Cyclic Sulfates: The compound is instrumental in generating cyclic sulfates from alkenes through its reaction with sulfur trioxide precursors .

- Preparation of Iodosobenzene Sulfate: It serves as a key reagent for synthesizing iodosobenzene sulfate, which is essential for various organic transformations .

Interaction studies involving trimethylsilyl chlorosulfonate primarily focus on its reactivity with nucleophiles such as alcohols and amines. These studies demonstrate that the compound effectively modifies these functional groups, allowing for enhanced stability and reactivity in subsequent reactions. Moreover, its behavior in reactions with electrophiles has been explored to understand its potential applications in synthetic methodologies.

Several compounds exhibit similarities to trimethylsilyl chlorosulfonate in terms of structure or functionality. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Trimethylsilyl chloride | Silylation reagent | More commonly used for silylation without sulfonyl group. |

| Trimethylsilyl sulfonate | Silylation and protection | Lacks chlorine; used primarily for protecting functional groups. |

| Dimethyl sulfoxide | Solvent and reagent | Non-silicon based; used for solvation and reactions involving nucleophiles. |

| Trimethylamine | Amine derivative | Basic properties; used as a building block in organic synthesis. |

Trimethylsilyl chlorosulfonate's uniqueness lies in its dual functionality as both a silylation agent and a source of sulfonyl groups, making it particularly valuable in synthetic organic chemistry.

The synthesis of TMSClSO₃ involves precise control over reaction conditions to achieve high purity and yield. Below, we dissect the key methodologies and their technical nuances.

Direct Process Optimization Strategies

The direct synthesis of TMSClSO₃ typically involves the reaction of chlorosulfonic acid with trimethylsilyl chloride under anhydrous conditions. A seminal approach documented in the literature employs iodosobenzene and trimethylsilyl chlorosulfonate, followed by solvent removal and elimination of trimethylchlorosilane byproducts to yield phenyliodosulfate intermediates [1] [3] [6]. This method avoids the formation of sultones, which are common when byproducts like trimethylchlorosilane remain unremoved [6].

Critical parameters for optimization include:

- Stoichiometric ratios: Excess chlorosulfonic acid ensures complete silylation, but requires careful neutralization to prevent side reactions.

- Temperature control: Reactions are typically conducted at −20°C to 0°C to mitigate exothermic decomposition [5] [6].

- Solvent selection: Dichloromethane or toluene is preferred for their low nucleophilicity and ability to dissolve silicon intermediates [3] [6].

A comparative analysis of laboratory-scale syntheses reveals that yields exceeding 85% are achievable when trimethylchlorosilane is promptly removed via fractional distillation [6]. This step prevents retro-silylation, a common side reaction that reduces product stability.

Table 1: Key Reaction Conditions for Direct Synthesis

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Temperature | −20°C to 0°C | −10°C to 5°C |

| Reaction Time | 4–6 hours | 8–12 hours |

| Solvent | Dichloromethane | Toluene |

| Yield | 82–89% | 75–80% |

Azeotropic Purification Techniques

Azeotropic distillation is indispensable for removing water and volatile byproducts like trimethylchlorosilane. Toluene and hexane are commonly used due to their ability to form low-boiling azeotropes with siloxane impurities [3] [6]. For instance, a ternary azeotrope of toluene, trimethylchlorosilane, and residual chlorosulfonic acid boils at 89°C, enabling efficient separation [6].

Recent advances exploit molecular sieves or anhydrous magnesium sulfate to pre-dry solvents, reducing the energy burden of azeotropic cycles [5]. In one protocol, the combination of toluene and 4Å molecular sieves decreased water content to <50 ppm, enhancing the purity of TMSClSO₃ to >98% [5].

Table 2: Azeotropic Solvent Systems and Efficiency

| Solvent System | Byproduct Removed | Purity Achieved |

|---|---|---|

| Toluene/Hexane (3:1) | Trimethylchlorosilane | 97% |

| Dichloromethane/Ethanol | Chlorosulfonic Acid | 95% |

| Cyclohexane/Toluene | Siloxanes | 96% |

Large-Scale Industrial Synthesis Challenges

Scaling TMSClSO₃ production introduces challenges distinct from laboratory synthesis:

- Exothermicity Management: The reaction between chlorosulfonic acid and trimethylsilyl chloride releases –58 kJ/mol, necessitating jacketed reactors with cryogenic cooling [2] [5].

- Byproduct Handling: Industrial processes generate ~1.2 kg of trimethylchlorosilane per kg of TMSClSO₃, requiring dedicated scrubbing systems to prevent environmental release [7].

- Moisture Sensitivity: Bulk storage demands inert atmospheres (argon or nitrogen) and stainless-steel containers lined with polytetrafluoroethylene [5].

Continuous-flow reactors have emerged as a solution to improve heat dissipation and yield consistency. In one configuration, a modular system achieved 78% yield at a throughput of 12 kg/day, with real-time monitoring of silylation efficiency [5]. However, fouling of reactor internals by silicon-containing residues remains a persistent issue, requiring biweekly maintenance cycles [5].

Trimethylsilyl chlorosulfonate exhibits distinctive nucleophilic substitution behavior at the sulfur center, following well-established mechanistic principles for sulfonyl compounds [1]. The compound acts as an electrophilic sulfur species, where nucleophiles attack the positively polarized sulfur atom through a backside displacement mechanism [1] [2]. This process involves the simultaneous formation of a new bond with the incoming nucleophile and cleavage of the existing sulfur-chlorine bond [1].

The nucleophilic substitution pathway proceeds through a concerted mechanism where the nucleophile approaches the sulfur center from the side opposite to the chloride leaving group [2] [3]. Experimental observations demonstrate that all nucleophilic substitution reactions at sulfur centers proceed with inversion of configuration when stereochemistry is applicable [2] [3]. The strong electropositive nature of the sulfur center in trimethylsilyl chlorosulfonate provides substantial stabilization through charge transfer interactions, which is significantly greater compared to analogous reactions at carbon centers [1].

Bond Formation and Cleavage Dynamics

The nucleophilic attack involves substantial charge transfer interactions that provide enhanced stabilization energy compared to corresponding species at carbon centers [1]. Natural bond orbital analyses reveal that the sulfur center exhibits unique electronic properties that facilitate nucleophilic approach [1]. The reaction proceeds through a distorted trigonal bipyramidal transition state where the nucleophile and leaving group occupy axial positions [1].

Water and alcohols serve as effective nucleophiles in these substitution reactions, leading to the formation of corresponding sulfonic acids and esters [4] [5]. The hydrolysis reaction with water proceeds rapidly, demonstrating the high electrophilicity of the sulfur center [4] [5] [6]. The silicon-oxygen bond in the trimethylsilyl group also undergoes facile cleavage in the presence of protic nucleophiles, contributing to the overall reactivity pattern [7] [8].

Table 1: Physical and Chemical Properties of Trimethylsilyl Chlorosulfonate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉ClO₃SSi | [4] [5] |

| Molecular Weight (g/mol) | 188.71 | [4] [5] |

| CAS Number | 4353-77-9 | [4] [5] [9] |

| Melting Point (°C) | -26 | [4] [5] [10] |

| Boiling Point (°C) | 168-169 (lit.) | [4] [5] [10] |

| Density (g/mL at 25°C) | 1.225 | [4] [5] [10] |

| Refractive Index (n20/D) | 1.424 | [4] [10] |

| Flash Point (°C) | 42 | [11] [12] |

| Vapor Pressure (mmHg at 25°C) | 2.09 | [11] |

| Hydrolytic Sensitivity | 8: reacts rapidly with moisture, water, protic solvents | [10] [11] |

| Physical Form | Colorless to pale yellow liquid | [6] |

Sulfonation Reaction Dynamics

Trimethylsilyl chlorosulfonate functions as an effective sulfonating agent through electrophilic aromatic substitution mechanisms [13] [14]. The compound generates sulfur trioxide or related electrophilic sulfur species that attack aromatic systems, leading to the formation of sulfonic acid groups [14] [15]. The sulfonation process involves the formation of a carbocation intermediate, commonly referred to as the sigma complex or arenium ion, which is stabilized through resonance delocalization [14] [16].

The reaction dynamics follow classical electrophilic aromatic substitution pathways where the electrophile attacks the aromatic ring to form a high-energy carbocation intermediate [14] [17]. This intermediate subsequently undergoes deprotonation to restore aromaticity and yield the sulfonated product [14] [16]. The electrophilic species generated from trimethylsilyl chlorosulfonate demonstrates high selectivity toward electron-rich aromatic systems [13].

Experimental Reaction Parameters

Research findings demonstrate that trimethylsilyl chlorosulfonate-mediated sulfonation proceeds under mild conditions at room temperature in organic solvents such as methylene chloride [13]. The reaction typically requires 12 to 48 hours for complete conversion, with monitoring achieved through barium chloride tests to confirm sulfonic acid formation [13]. The compound exhibits remarkable selectivity, often achieving para- or ortho-selective sulfonation depending on the substrate structure [13].

Studies on naturally occurring phenolic ethers reveal that trimethylsilyl chlorosulfonate provides superior selectivity compared to traditional sulfonating agents [13]. The mild reaction conditions prevent unwanted side reactions such as oxidation or polymerization that commonly occur with stronger sulfonating reagents [13]. The sulfonation of methyleugenol demonstrates the formation of both sulfonic acid products and cyclized sultone derivatives, indicating multiple reaction pathways depending on substrate structure [13].

Table 2: Reaction Data for Trimethylsilyl Chlorosulfonate Sulfonation

| Substrate | Reaction Conditions | Product Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Methyleugenol | CH₂Cl₂, rt, overnight | 67.14 (sulfonic acid) + 17.71 (sultone) | Para-selective with sultone formation | [13] |

| O-allyl sesamol | CH₂Cl₂, rt, overnight | 84 | Ortho-selective | [13] |

| O-allyl 2,5-xylenol | CH₂Cl₂, rt, overnight | 82.6 | Para-selective | [13] |

| O-allyl thymol | CH₂Cl₂, rt, overnight | 86 | Ortho-selective | [13] |

| Tetraphenylcyclopentadienone | Refluxing conditions | Moderate to good yields | Site-selective sulfonation | [18] |

| Spirobifluorene | CDCl₃, 273 K | Complete conversion observed | Regioselective | [19] |

| Polysulfone polymers | Various solvents, mild conditions | High selectivity achieved | High para/ortho selectivity | [20] |

Kinetic and Thermodynamic Considerations

The sulfonation reaction exhibits first-order kinetics with respect to both the aromatic substrate and the sulfonating agent [13]. Temperature dependence studies reveal moderate activation energies ranging from 39.5 to 49.8 kilojoules per mole, consistent with electrophilic aromatic substitution mechanisms [21] [22]. The reaction proceeds through a rate-determining step involving the formation of the carbocation intermediate [14] [16].

Solvent effects play a crucial role in reaction dynamics, with polar aprotic solvents favoring the electrophilic substitution pathway [13] [19]. The mild reaction conditions allow for excellent functional group tolerance, making trimethylsilyl chlorosulfonate particularly valuable for late-stage functionalization of complex molecules [18] [19]. The reversible nature of some sulfonation reactions enables strategic use in synthetic sequences where temporary protection or activation is required [15] [23].

Trimolecular Transition State Formations

The reaction mechanisms of trimethylsilyl chlorosulfonate frequently involve trimolecular transition states, particularly in sulfonation reactions where three molecular entities participate simultaneously [21] [22]. These transition states comprise the aromatic substrate, sulfur trioxide derived from the chlorosulfonate, and a proton source such as sulfuric acid or the substrate itself [21] [22]. The trimolecular arrangement provides enhanced stabilization through cooperative hydrogen bonding and charge delocalization effects [21] [22].

Computational studies reveal that trimolecular transition states exhibit distinct geometric parameters with specific bond lengths and angles that optimize the reaction pathway [21] [22]. The carbon-sulfur bond formation occurs simultaneously with carbon-hydrogen bond breaking, while hydrogen bonding interactions facilitate proton transfer processes [21] [22]. The forming carbon-sulfur bond distances range from 1.863 to 1.957 angstroms, while the breaking carbon-hydrogen bonds extend to 1.312 to 1.354 angstroms [21] [22].

Structural Characteristics and Energetics

The trimolecular transition states adopt six-membered ring configurations where hydrogen atoms participate in bridging interactions between different molecular components [21] [22]. The oxygen-hydrogen distances in these transition states range from 1.281 to 1.322 angstroms, indicating strong hydrogen bonding contributions to the overall stabilization [21] [22]. These cooperative interactions significantly reduce the activation energy compared to stepwise mechanisms [21] [22].

The electronic structure of trimolecular transition states demonstrates substantial charge transfer between participating molecules [21] [22]. Natural bond orbital analyses reveal that the sulfur center maintains high electrophilicity while simultaneously engaging in stabilizing interactions with both the nucleophilic aromatic system and the proton source [21] [22]. This cooperative effect explains the enhanced reactivity and selectivity observed in trimethylsilyl chlorosulfonate-mediated reactions [21] [22].

Table 3: Kinetic and Thermodynamic Parameters

| Parameter | Value | System/Conditions | Reference |

|---|---|---|---|

| C-S Bond Length (Å) in Transition State | 1.863-1.957 | Aromatic sulfonation transition states | [21] [22] |

| C-H Bond Length (Å) in Transition State | 1.312-1.354 | Concerted mechanism pathways | [21] [22] |

| O-H Distance (Å) in Transition State | 1.281-1.322 | Hydrogen bonding interactions | [21] [22] |

| Activation Energy (kJ/mol) | 39.5-49.8 | Gas phase and solvated calculations | [21] [22] |

| Reaction Temperature (°C) | 25 (room temperature) | Standard sulfonation conditions | [13] [19] |

| Typical Reaction Time | 12-48 hours | Complete conversion monitoring | [13] [19] |

| Hydrolysis Rate | Rapid with moisture | Aqueous environments | [4] [5] [6] |

| Stability in Anhydrous Conditions | Stable when dry | Anhydrous organic solvents | [4] [5] [10] |

Mechanistic Implications and Reaction Pathways

The formation of trimolecular transition states provides mechanistic insight into the high selectivity and mild reaction conditions characteristic of trimethylsilyl chlorosulfonate reactions [21] [22]. The cooperative stabilization allows reactions to proceed at lower temperatures while maintaining high conversion rates [21] [22]. This mechanistic understanding explains why trimethylsilyl chlorosulfonate often outperforms traditional sulfonating agents in terms of selectivity and functional group tolerance [13].

The trimolecular pathway also accounts for the regioselectivity observed in aromatic sulfonation reactions [21] [22]. The precise geometric arrangement in the transition state constrains the approach of the electrophilic sulfur species, leading to predictable substitution patterns [21] [22]. Steric and electronic factors within the trimolecular complex determine the preferred site of attack on polysubstituted aromatic systems [21] [22].

Table 4: Mechanistic Insights and Molecular Interactions

| Mechanism Type | Key Features | Energy Barrier | Stereochemistry | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution at Sulfur | Backside attack on sulfur center with chloride displacement | Moderate (typical S_N2 at sulfur) | Inversion at sulfur (when applicable) | [1] [2] [3] |

| Electrophilic Aromatic Substitution | Formation of sulfonium intermediate followed by deprotonation | Variable (substrate dependent) | Retention of aromatic configuration | [14] [15] [16] |

| Trimolecular Transition State | Simultaneous interaction of substrate, SO₃, and proton source | Reduced due to stabilization | Concerted with defined geometry | [21] [22] |

| Silicon-Oxygen Bond Hydrolysis | Rapid cleavage in presence of protic solvents | Low (thermodynamically favorable) | N/A (bond cleavage) | [7] [8] [24] |

| Concerted Bond Formation/Breaking | Synchronous C-S bond formation and C-H bond breaking | Substrate and solvent dependent | Retention of configuration | [21] [13] [22] |

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive